Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)-
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Overview
Description
. This compound is a stereoisomer of ethylephedrine and is characterized by its specific chiral centers, making it an important molecule in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- typically involves the reaction of benzaldehyde with a suitable amine, followed by reduction. One common method includes the use of ethylmethylamine and a reducing agent such as sodium borohydride or lithium aluminum hydride to achieve the desired product .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation processes to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted benzene derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of respiratory conditions.
Mechanism of Action
The mechanism of action of Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- involves its interaction with specific molecular targets and pathways. It is known to interact with adrenergic receptors, leading to the activation of signaling pathways that result in various physiological effects. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these receptors .
Comparison with Similar Compounds
Similar Compounds
Ephedrine: A structurally similar compound with similar pharmacological effects.
Pseudoephedrine: Another stereoisomer with decongestant properties.
Ethylephedrine: A close analog with similar chemical and biological properties
Uniqueness
Benzenemethanol, alpha-[(1S)-1-(ethylmethylamino)ethyl]-, (alphaR)- is unique due to its specific chiral configuration, which imparts distinct pharmacological properties compared to its stereoisomers. This uniqueness makes it valuable in both research and therapeutic applications .
Properties
Key on ui mechanism of action |
A sympathomimetic agent, etafedrine acts on the sympathetic receptors of the bronchial tree, relieving spasm in a manner similar to that of ephedrine. Etafedrine acts as a selective β adrenoreceptor agonist, thereby mediating its bronchodilator effects without increasing norepinephrine release. This is distinctly different from ephedrine and tyramine which trigger the release of epinephrine or norepinephrine. N-ethylation of ephedrine suppresses the indirect sympathomimetic activity and markedly enhances the efficacy on beta 2- adrenoceptors. |
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CAS No. |
17140-70-4 |
Molecular Formula |
C12H19NO |
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S,2R)-2-[ethyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C12H19NO/c1-4-13(3)10(2)12(14)11-8-6-5-7-9-11/h5-10,12,14H,4H2,1-3H3/t10-,12-/m1/s1 |
InChI Key |
IRVLBORJKFZWMI-ZYHUDNBSSA-N |
Isomeric SMILES |
CCN(C)[C@H](C)[C@H](C1=CC=CC=C1)O |
Canonical SMILES |
CCN(C)C(C)C(C1=CC=CC=C1)O |
melting_point |
108-110 |
Origin of Product |
United States |
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